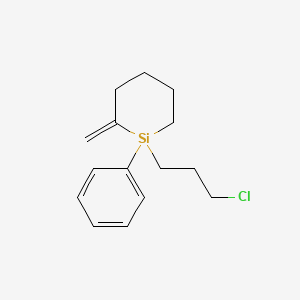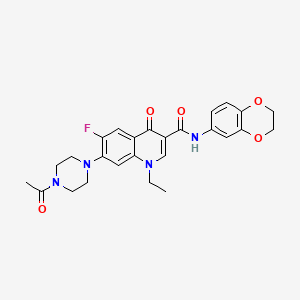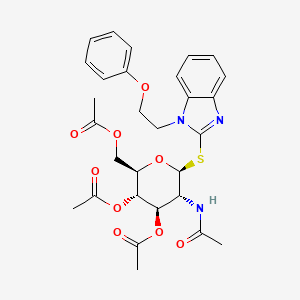
C29H33N3O9S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C29H33N3O9S is known as Fluorescent Red Mega 485 NHS-ester. This compound is primarily used in proteomics research applications due to its fluorescent properties. It is characterized by an extremely large Stoke’s shift between excitation and emission maxima, making it particularly useful for multicolor techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescent Red Mega 485 NHS-ester involves several steps, including the reaction of a chromophore with a sulfonate ester. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to achieve high yields and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Fluorescent Red Mega 485 NHS-ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Fluorescent Red Mega 485 NHS-ester is widely used in scientific research, particularly in:
Chemistry: As a fluorescent label for tracking molecular interactions.
Biology: For imaging and studying cellular processes.
Medicine: In diagnostic assays and imaging techniques.
Industry: In the development of fluorescent probes and sensors.
Mecanismo De Acción
The mechanism of action of Fluorescent Red Mega 485 NHS-ester involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. This property is utilized in various imaging and diagnostic applications to visualize and track biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorescent dyes such as Fluorescein, Rhodamine, and Cyanine dyes. These compounds share similar fluorescent properties but differ in their excitation and emission wavelengths, stability, and binding affinities .
Uniqueness
Fluorescent Red Mega 485 NHS-ester is unique due to its large Stoke’s shift, which allows for better separation of excitation and emission signals, reducing background noise and increasing the accuracy of imaging techniques .
Propiedades
Fórmula molecular |
C29H33N3O9S |
|---|---|
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H33N3O9S/c1-17(33)30-25-27(40-20(4)36)26(39-19(3)35)24(16-38-18(2)34)41-28(25)42-29-31-22-12-8-9-13-23(22)32(29)14-15-37-21-10-6-5-7-11-21/h5-13,24-28H,14-16H2,1-4H3,(H,30,33)/t24-,25-,26-,27-,28+/m1/s1 |
Clave InChI |
JTNYANXZRVQOMD-FXGKLIOSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
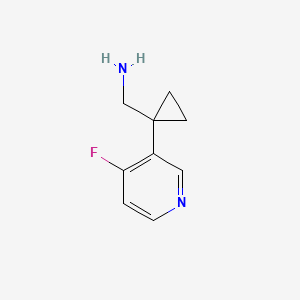
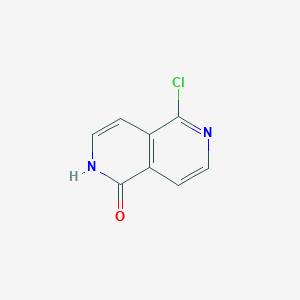
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)

![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)
